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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819 Get Quote

An In-Depth Technical Guide to 1-(2-Aminophenyl)ethanol (CAS 10517-50-7)

Abstract and Scope
This technical guide provides a comprehensive overview of 1-(2-Aminophenyl)ethanol, CAS

number 10517-50-7, a versatile bifunctional molecule of significant interest in chemical

synthesis. Possessing a primary aromatic amine, a secondary alcohol, and a benzene ring, this

compound serves as a valuable building block in the development of pharmaceuticals, dyes,

and fine chemicals.[1] This document, intended for researchers, chemists, and professionals in

drug development, consolidates critical data on its chemical and physical properties,

spectroscopic profile, synthesis, and analytical characterization. Furthermore, it outlines key

applications and provides essential safety and handling protocols to ensure its effective and

safe utilization in a laboratory setting.

Chemical and Physical Properties
The unique arrangement of functional groups in 1-(2-Aminophenyl)ethanol dictates its

physical properties and chemical reactivity. The presence of both a hydrogen bond donor

(amine and hydroxyl) and acceptor (hydroxyl) contributes to its physical state and solubility.[1]

[2]

Identifiers and Molecular Structure
The fundamental identifiers for this compound are summarized below.
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Identifier Value Source

CAS Number 10517-50-7 [2]

IUPAC Name 1-(2-aminophenyl)ethanol [1]

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [1]

Canonical SMILES CC(C1=CC=CC=C1N)O [1]

InChI Key
WBIYLDMSLIXZJK-

UHFFFAOYSA-N
[1]

Physicochemical Data
The physicochemical properties are crucial for planning reactions, purifications, and for

understanding the compound's behavior in various systems.

Property Value Source

Physical State Solid at room temperature [1][2]

Melting Point 48-50 °C [2]

Boiling Point 281.5 °C at 760 mmHg [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 2 [2]

Rotatable Bonds 1 [2]

XLogP3 1.3 [2]

Solubility

Soluble in polar organic

solvents like methanol and

ethanol. Limited solubility in

water.

[1]

Synthesis and Chemical Reactivity
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1-(2-Aminophenyl)ethanol's reactivity is dominated by its amine and alcohol functionalities.

The primary amine is basic and nucleophilic, readily participating in acid-base reactions to form

salts and condensation reactions with carbonyl compounds to yield imines.[1] The secondary

alcohol can be oxidized to the corresponding ketone, 2'-aminoacetophenone, or participate in

esterification and etherification reactions.

A prevalent and reliable method for synthesizing 1-(2-aminophenyl)ethanol is the selective

reduction of the ketone group of 2'-aminoacetophenone. This transformation is a cornerstone of

organic synthesis, valued for its high yield and selectivity.
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Synthesis Workflow

Start: 2'-Aminoacetophenone
(Starting Material)

Dissolve in
Methanol

Cool to 0°C
(Ice Bath)

Add Sodium Borohydride (NaBH₄)
(Reducing Agent)

Stir at Room Temperature
(Reaction)

Quench with Water
(Reaction Termination)

Extract with Ethyl Acetate
(Product Isolation)

Dry Organic Layer
(Na₂SO₄)

Concentrate in vacuo
(Solvent Removal)

Purify via Column Chromatography
(Silica Gel)

End: 1-(2-Aminophenyl)ethanol
(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-Aminophenyl)ethanol.
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Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of 2'-aminoacetophenone using sodium borohydride, a mild

and selective reducing agent suitable for converting ketones to alcohols without affecting the

aromatic amine group.

Materials:

2'-Aminoacetophenone

Sodium borohydride (NaBH₄)

Methanol (anhydrous)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol)

in anhydrous methanol (50 mL).

Reduction: Cool the solution to 0 °C using an ice bath. While stirring, add sodium

borohydride (15 mmol) portion-wise over 15 minutes. Causality Note: The portion-wise

addition controls the exothermic reaction and prevents runaway temperatures.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, carefully quench the reaction by slowly

adding 50 mL of water.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL).

Washing and Drying: Combine the organic layers and wash with saturated sodium

bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over

anhydrous sodium sulfate. Trustworthiness Note: This washing sequence removes residual

acid and water, ensuring the purity of the crude product.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on

silica gel to yield 1-(2-aminophenyl)ethanol as a solid.

Spectroscopic and Analytical Characterization
The identity and purity of 1-(2-Aminophenyl)ethanol are confirmed using a combination of

spectroscopic and chromatographic techniques.

Interpreted Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The broad O-H stretch

and the characteristic N-H stretches are primary diagnostic peaks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b7881819?utm_src=pdf-body
https://www.benchchem.com/product/b7881819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Description

3500 - 3200 O-H Stretch (Alcohol)
Broad absorption, indicative of

hydrogen bonding.

3400 - 3300 N-H Stretch (Primary Amine)

Two distinct sharp peaks are

expected for the symmetric

and asymmetric stretches.[3]

3100 - 3000 C-H Stretch (Aromatic)

Absorption peaks above 3000

cm⁻¹ are characteristic of C-H

bonds on an aromatic ring.[3]

2980 - 2850 C-H Stretch (Aliphatic)
Associated with the methyl and

methine C-H bonds.

1620 - 1580 N-H Bend (Primary Amine)
Scissoring vibration of the

amine group.

1500 - 1400 C=C Stretch (Aromatic)
Multiple bands indicating the

presence of the benzene ring.

1100 - 1000
C-O Stretch (Secondary

Alcohol)

Strong absorption confirming

the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the

methyl group (CH₃), a quartet for the methine proton (CH-OH), multiplets in the aromatic

region for the phenyl protons, and broad singlets for the amine (NH₂) and hydroxyl (OH)

protons, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the

methine carbon bearing the hydroxyl group, and four distinct signals for the aromatic carbons

due to the ortho-substitution pattern.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at

m/z = 137. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and
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the loss of water ([M-18]⁺). The base peak is often the result of alpha-cleavage, leading to a

fragment corresponding to [C₇H₈N]⁺ at m/z = 106.

Protocol: HPLC-UV Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for

assessing the purity of aromatic compounds like 1-(2-aminophenyl)ethanol.[4]

Caption: General workflow for purity analysis by HPLC-UV.

Methodology:

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18

reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B

(Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier improves peak

shape and ensures the amine is protonated for consistent retention.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Column Temperature: 30 °C

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then

return to initial conditions.

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase

composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe

filter before injection.

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage

of the main peak in the resulting chromatogram.
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1-(2-Aminophenyl)ethanol is a key intermediate in several industrial and research domains.

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical

ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is a

component of more complex molecules with potential therapeutic value.

Dyes and Pigments: The aromatic amine group makes it a suitable starting material for

producing azo dyes and other pigments.[1]

Agrochemicals and Fine Chemicals: It is utilized in the production of specialized

agrochemicals and other fine chemicals where its specific substitution pattern is required.[1]

[5]

Potential Biological Activities: Research has indicated that derivatives of this compound may

exhibit antimicrobial, neuroprotective, and analgesic properties, making it a target for further

investigation in medicinal chemistry.[1]

Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the

compound.

GHS Hazard Classification
Hazard Class Hazard Statement Pictogram Source

Acute Toxicity, Oral
H302: Harmful if

swallowed
Exclamation Mark [6]

Skin Irritation
H315: Causes skin

irritation
Exclamation Mark

Eye Irritation
H319: Causes serious

eye irritation
Exclamation Mark

STOT - Single

Exposure

H335: May cause

respiratory irritation
Exclamation Mark

Handling and Personal Protective Equipment (PPE)
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Avoid breathing dust.[7]

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and

a lab coat.[7]

Wash hands thoroughly after handling.[7]

In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash

with plenty of soap and water.[7]

Storage and Stability
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Keep in a dark place, as some aromatic amines can be light-sensitive.

Recommended storage temperature is between 2-8 °C.[2][8]

Conclusion
1-(2-Aminophenyl)ethanol (CAS 10517-50-7) is a fundamentally important chemical

intermediate with a well-defined property profile. Its bifunctional nature allows for diverse

chemical transformations, making it a valuable precursor in the pharmaceutical, dye, and fine

chemical industries. A thorough understanding of its synthesis, analytical characterization, and

safe handling procedures, as detailed in this guide, is essential for its effective application in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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